N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the trifluoromethyl group, the ethoxyphenyl group, and the dihydrothiophenyl group with a sulfone moiety. Common reagents used in these steps include trifluoromethylating agents, ethoxyphenyl halides, and sulfone precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group or other reducible moieties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers could investigate its interactions with biological targets, such as enzymes or receptors, to understand its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE include other benzamides with different substituents, such as:
- N-(4-Methoxyphenyl)-3-(trifluoromethyl)benzamide
- N-(4-Chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide
Uniqueness
The uniqueness of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ETHOXYPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE lies in its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of the trifluoromethyl group, ethoxyphenyl group, and sulfone moiety distinguishes it from other benzamides and may result in unique reactivity and applications.
Properties
Molecular Formula |
C20H18F3NO4S |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H18F3NO4S/c1-2-28-18-8-6-16(7-9-18)24(17-10-11-29(26,27)13-17)19(25)14-4-3-5-15(12-14)20(21,22)23/h3-12,17H,2,13H2,1H3 |
InChI Key |
WVSMVBXJEWOUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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